

Comprehensive Spectroscopic Characterization: Dimethyl 2,2-Dimethylpentanedioate

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: Dimethyl 2,2-dimethylpentanedioate
CAS No.: 13051-32-6
Cat. No.: B080528

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Compound Identity & Significance

Dimethyl 2,2-dimethylpentanedioate is a critical diester intermediate used in the synthesis of gem-dimethyl-substituted pharmaceutical analogs. Its structural asymmetry—distinguished by a quaternary carbon at the

-position relative to one ester group and a methylene chain at the other—presents a unique spectroscopic signature essential for distinguishing it from its symmetric isomer, dimethyl 3,3-dimethylpentanedioate.

Attribute	Details
IUPAC Name	Dimethyl 2,2-dimethylpentanedioate
Common Name	Dimethyl 2,2-dimethylglutarate
CAS Registry Number	13051-32-6
Molecular Formula	
Molecular Weight	188.22 g/mol
Precursor	2,2-Dimethylglutaric acid (CAS 681-57-2) or Anhydride (CAS 2938-48-9)

Synthesis & Purification Protocol

To ensure the integrity of the spectroscopic data presented below, the compound must be synthesized with high regiochemical purity. The most robust method involves the methanolysis of 2,2-dimethylglutaric anhydride, which prevents the formation of unwanted regioisomers common in direct alkylation strategies.

Optimized Protocol: Anhydride Ring Opening

- Reagents: 3,3-dimethyldihydro-2H-pyran-2,6(3H)-dione (2,2-Dimethylglutaric anhydride), Methanol (anhydrous), Trimethylsilyl chloride (TMSCl).
- Mechanism: Acid-catalyzed nucleophilic acyl substitution. TMSCl generates anhydrous HCl in situ, driving the esterification of the ring-opened acid.

Step-by-Step Workflow:

- Dissolution: Dissolve 20.0 g (141 mmol) of 2,2-dimethylglutaric anhydride in 140 mL of anhydrous methanol under nitrogen.
- Activation: Add TMSCl (7.64 g, 70.3 mmol) dropwise. Note: Exothermic reaction; control temperature.
- Reflux: Heat the mixture to 60°C for 3.5 hours.
- Workup: Concentrate in vacuo to remove solvent and volatiles.
- Neutralization: Dissolve residue in EtOAc, wash with saturated (to remove any unreacted acid), then brine.
- Purification: Dry over , filter, and concentrate. Distillation (bp ~85°C at 0.5 mmHg) yields the pure diester.



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Figure 1: Synthesis workflow via anhydride methanolysis ensuring high regiochemical purity.

Spectroscopic Profile

The following data establishes the "fingerprint" of the molecule. The key to validating this structure is the absence of symmetry in the NMR signals, contrasting with the 3,3-dimethyl isomer.

A. Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz,

)

The proton spectrum is characterized by two distinct methylene triplets and two distinct methoxy environments (though often overlapping).

Chemical Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
3.66	Singlet (s)	3H	(C5)	Ester methoxy (distal to gem- dimethyl).
3.64	Singlet (s)	3H	(C1)	Ester methoxy (proximal to gem-dimethyl).
2.32	Triplet (t)	2H		-methylene to C5-carbonyl. Hz.[1]
1.88	Triplet (t)	2H		-methylene (adjacent to quaternary C2). Hz.[1]
1.19	Singlet (s)	6H		Gem-dimethyl group (shielded by quaternary center).

Expert Insight (Differentiation):

- Vs. 3,3-Isomer: The 3,3-dimethyl isomer (MeOOC-

-

-

-COOMe) would show two singlets for the methylene groups (isolated by the quaternary carbon) at ~2.4 ppm. The presence of triplets at 2.32 and 1.88 ppm in the 2,2-isomer confirms the contiguous

spin system.

¹³C NMR (100 MHz,

)

The carbon spectrum confirms the non-equivalence of the carbonyls.

Shift (, ppm)	Type	Assignment	Notes
177.8		C=O (C1)	Hindered ester carbonyl (adjacent to quaternary C).
173.9		C=O (C5)	Unhindered ester carbonyl.
51.6			Methoxy carbons (may resolve into two peaks: 51.6, 51.4).
41.2		C2	Quaternary carbon carrying gem-dimethyls.
34.8		C3	Methylene adjacent to quaternary C.
29.7		C4	Methylene adjacent to carbonyl.
25.1			Gem-dimethyl carbons.

B. Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by ester functionalities and aliphatic stretches.

- 1735 - 1745 cm

(Strong): C=O stretching. Often appears as a broadened or split band due to the two chemically distinct ester environments.

- 2950 - 2980 cm

(Medium): C-H stretching (asymmetric/symmetric methyl and methylene).

- 1150 - 1250 cm

(Strong): C-O-C stretching (ester linkage).

- 1460 - 1475 cm

: C-H bending (scissoring) of methylene/methyls.

C. Mass Spectrometry (GC-MS)

- Molecular Ion (

): m/z 188 (Weak or absent, typical for aliphatic esters).

- Base Peak: m/z 129 or 157.

- Fragmentation Pattern:

- m/z 157 (

): Loss of methoxy group (

).

- m/z 129 (

): Loss of carbomethoxy group (

).

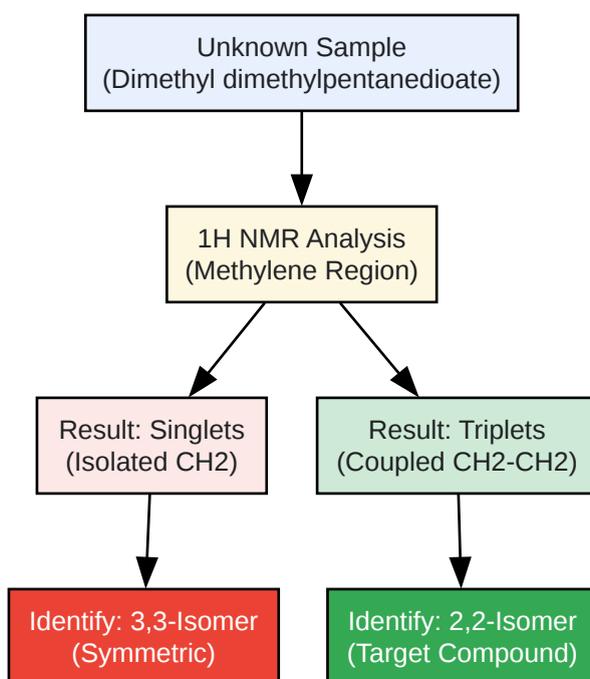
- m/z 88: McLafferty rearrangement product characteristic of esters with

-hydrogens (available on the C4 position relative to C1 carbonyl).

Logical Validation (Self-Check)

To verify your sample is the correct isomer:

- Check the Methylene Region (1.8 - 2.4 ppm): Do you see triplets?
 - Yes: It is the 2,2-dimethyl isomer (contiguous).
 - No (Singlets): It is the 3,3-dimethyl isomer (isolated groups).
- Check the Carbonyls (¹³C NMR):
 - Do you see two distinct carbonyl signals (~4 ppm apart)?
 - Yes: Asymmetry confirmed (2,2-isomer).
 - No (Single peak): Symmetry confirmed (3,3-isomer).



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Figure 2: Decision tree for distinguishing 2,2-dimethyl vs. 3,3-dimethyl isomers via NMR.

References

- US Patent 2007/0265225 A1. Substituted monocyclic CGRP receptor antagonists. (Protocol for synthesis via anhydride methanolysis). [Link](#)
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